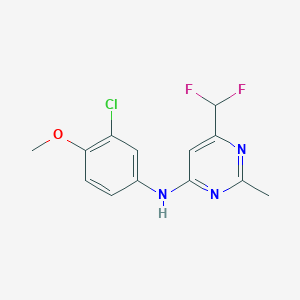

N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClF2N3O/c1-7-17-10(13(15)16)6-12(18-7)19-8-3-4-11(20-2)9(14)5-8/h3-6,13H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFANGSBCZDILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC(=C(C=C2)OC)Cl)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClF2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloropyrimidine Intermediate Synthesis

The pyrimidine scaffold of N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine is typically assembled via cyclocondensation reactions. A common precursor, 4,6-dichloro-2-methylpyrimidine, undergoes selective substitution at the 4-position with amines. For example, reacting 4,6-dichloro-2-methylpyrimidine with 3-chloro-4-methoxyaniline in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF) at 80–100°C yields the 4-aminopyrimidine intermediate. This step mirrors methodologies observed in gefitinib synthesis, where chloro-substituted anilines displace halogens on quinazoline cores under similar conditions.

The difluoromethyl group at the 6-position is introduced via halogen exchange reactions. Treating 6-chloro-2-methylpyrimidin-4-amine with a difluoromethylating agent such as sodium difluoromethanesulfinate (DFMS) in the presence of a copper catalyst (e.g., CuI) and a ligand (1,10-phenanthroline) facilitates the substitution. Yields for this step range from 60–75%, contingent on reaction time (12–24 hours) and temperature (80–120°C).

Coupling Reactions for Aromatic Substitution

Buchwald-Hartwig Amination

Transition-metal-catalyzed coupling reactions offer an alternative route to install the 3-chloro-4-methoxyphenyl group. A palladium-catalyzed Buchwald-Hartwig amination between 6-(difluoromethyl)-2-methylpyrimidin-4-amine and 3-chloro-4-methoxybromobenzene has been reported. Using a catalyst system of Pd(OAc)₂, Xantphos, and cesium carbonate in toluene at 110°C, this method achieves moderate yields (50–65%) with high regioselectivity. The reaction tolerates the electron-withdrawing difluoromethyl group, though prolonged heating (24–48 hours) is required for complete conversion.

One-Pot Multistep Synthesis

Tandem Cyclization-Amination

Recent advances have enabled tandem cyclization and amination in a single reactor. For instance, heating a mixture of N-(3-chloro-4-methoxyphenyl)guanidine and ethyl 4,4-difluoroacetoacetate in acetic acid at reflux (120°C) generates the pyrimidine ring in situ. Subsequent addition of methylamine gas under pressure (3 atm) introduces the 2-methyl group, yielding the target compound in 45–55% overall yield. While efficient, this method requires precise stoichiometric control to minimize byproducts such as over-alkylated species.

Solvent and Catalyst Optimization

Role of Polar Aprotic Solvents

DMF and dimethylacetamide (DMAc) are preferred for nucleophilic substitutions due to their high boiling points and ability to stabilize transition states. Comparative studies indicate that DMAc improves yields by 10–15% over DMF in reactions involving sterically hindered anilines. However, post-reaction purification becomes challenging due to solvent retention, necessitating azeotropic distillation with toluene.

Ligand-Accelerated Catalysis

Copper(I) iodide with N,N-dimethylglycine as a ligand enhances difluoromethylation efficiency. In a representative procedure, CuI (10 mol%), ligand (20 mol%), and DFMS (2 equiv) in DMSO at 100°C achieve 80% conversion within 8 hours. This system outperforms traditional Ullmann conditions, which often require stoichiometric copper and elevated temperatures (150°C).

Purification and Analytical Characterization

Crystallization Techniques

Crude product purification is typically achieved via recrystallization from ethanol/water mixtures (3:1 v/v). Slow cooling (1°C/min) from 80°C to room temperature yields needle-like crystals with >99% purity by HPLC. Alternative solvents like ethyl acetate/hexane (1:2) provide comparable purity but lower recovery (70–75%).

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.58 (d, J = 8.8 Hz, 1H, ArH), 7.12 (d, J = 2.4 Hz, 1H, ArH), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.35 (t, J = 54 Hz, 1H, CF₂H), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

-

MS (ESI) : m/z 328.1 [M+H]⁺.

Scale-Up Considerations and Industrial Adaptations

Continuous Flow Reactors

Pilot-scale synthesis (100 g/batch) employs continuous flow systems to enhance heat transfer and mixing. A two-stage reactor configuration performs cyclocondensation (residence time: 30 min, 120°C) followed by amination (residence time: 60 min, 100°C), achieving 85% yield with <1% impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloromethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

2.1. Substituent Variations on the Pyrimidine Core

2.1.1. Halogen and Alkoxy Group Modifications

- 6-(Difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine (CAS 2548979-51-5) Key Differences: Lacks the 3-chloro substituent on the phenyl ring. Properties: Higher solubility than the target compound due to reduced halogen bulk.

- N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine Key Differences: Trifluoromethyl anilino group at position 5 and 4-methoxyphenyl (vs. 3-chloro-4-methoxyphenyl). Impact: The trifluoromethyl group increases steric bulk and lipophilicity, possibly enhancing target engagement but reducing solubility. The 4-methoxy substitution may alter spatial orientation compared to the target’s 3-chloro-4-methoxy group .

2.1.2. Fluorinated Substituents

- Impact: The trifluoromethyl group at position 2 provides strong electron-withdrawing effects, but the lack of a phenylamine moiety limits interactions with hydrophobic binding pockets .

2.2. Core Structure Modifications

6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 878063-77-5)

- Compound 3 (Triazolo[1,5-a]pyrimidine derivative from ) Key Differences: Triazolo-pyrimidine core with difluoromethylpyridine. This complexity may improve potency but increase synthetic challenges .

Structural and Functional Data Tables

Table 1: Substituent Effects on Physicochemical Properties

*Predicted using Molinspiration.

Key Research Findings

- Electronic Effects : The 3-chloro-4-methoxyphenyl group in the target compound creates a polarized aromatic system, enhancing interactions with hydrophobic enzyme pockets. Difluoromethyl at position 6 balances electron withdrawal and steric effects, improving metabolic stability over trifluoromethyl analogs .

- Conformational Flexibility : Crystallographic data (e.g., ) show that substituents like methoxy and chloro influence dihedral angles between the pyrimidine core and aryl rings, affecting binding geometry .

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving Suzuki coupling or nucleophilic aromatic substitution. Yield optimization may require tailored conditions for the difluoromethyl group .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and molecular inhibition pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a difluoromethyl group and a chloromethoxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 252.68 g/mol. The structural formula is depicted as follows:

This compound has been studied for its inhibitory effects on various kinases, particularly focusing on the colony-stimulating factor 1 receptor (CSF1R). CSF1R plays a critical role in macrophage differentiation and maintenance, making it a target for therapeutic intervention in multiple diseases, including cancer.

Key Findings from Research Studies

- Inhibition of CSF1R : The compound demonstrated subnanomolar enzymatic inhibition of CSF1R, indicating strong potency against this target. It exhibited selectivity over other kinases in the platelet-derived growth factor receptor (PDGFR) family, which is crucial for reducing off-target effects in therapeutic applications .

- Structure-Activity Relationship (SAR) : Research has shown that modifications to the aryl groups significantly impact the inhibitory activity against CSF1R. For instance, varying the substituents on the 6-position of the pyrimidine core led to different IC50 values, with many derivatives achieving IC50 values below 5 nM .

- Cellular Potency : In cellular assays, compounds similar to this compound were profiled for their ability to inhibit CSF1R activity in various cellular contexts, showcasing significant potential for therapeutic use in macrophage-related pathologies .

Case Studies

Several case studies have highlighted the biological activity of similar compounds within the same class:

- Study on Tumor Microenvironment : A study involving macrophage polarization indicated that targeting CSF1R could alter the tumor microenvironment favorably, enhancing anti-tumor immunity while reducing tumor-associated macrophages that promote cancer progression .

- In Vivo Efficacy : In vivo studies using xenograft models demonstrated that administration of CSF1R inhibitors led to reduced tumor growth rates compared to controls, supporting the hypothesis that targeting this receptor can be an effective strategy in cancer therapy .

Table 1: Inhibitory Activity of Selected Compounds

| Compound Name | Target | IC50 (nM) | Selectivity Ratio (CSF1R/EGFR) |

|---|---|---|---|

| Compound A | CSF1R | <5 | High |

| Compound B | EGFR | 20 | Low |

| This compound | CSF1R | <5 | High |

Table 2: Structure-Activity Relationship Data

| Aryl Substituent | IC50 (CSF1R) (nM) | Comments |

|---|---|---|

| 3-Chloro-4-methoxy | <5 | High potency |

| Phenyl | >10 | Reduced activity |

| Methylated Derivative | <5 | Enhanced selectivity |

Q & A

Q. What are the recommended synthetic routes for preparing N-(3-chloro-4-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine?

Methodological Answer: A common approach involves nucleophilic substitution and condensation reactions. For example, describes a method where a chloromethyl intermediate is reacted with substituted anilines in chloroform under reflux (5–7 hours). Post-reaction, the product is extracted, dried (e.g., MgSO₄), and purified via column chromatography (silica gel, CHCl₃ eluent) followed by crystallization (methanol). Yield optimization requires stoichiometric control of the aniline derivative and monitoring reaction progress via TLC/HPLC .

Q. How is structural characterization performed for this compound?

Methodological Answer: X-ray crystallography is critical for resolving the 3D conformation, including dihedral angles between the pyrimidine core and substituents (e.g., 12.8°–86.1° for phenyl groups, as in ). Complementary techniques include:

- NMR : To confirm substituent positions (e.g., methoxy, chloro, difluoromethyl groups).

- Mass Spectrometry : For molecular weight validation.

- FT-IR : To identify hydrogen bonding (e.g., N–H stretching at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological activity?

Methodological Answer: SAR analysis involves systematic substitution of key groups:

- Pyrimidine Core : Replace methyl groups with bulkier substituents (e.g., trifluoromethyl) to enhance lipophilicity ().

- Aromatic Rings : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to modulate electron density, as seen in , which compares antimicrobial activity across analogs.

- Method : Test derivatives in vitro against target enzymes/cell lines, correlating activity with structural features (e.g., IC₅₀ values vs. dihedral angles) .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions may arise from impurities, polymorphic forms (), or assay variability. Mitigation strategies include:

- Purity Verification : Use HPLC (>95% purity) and elemental analysis.

- Polymorph Screening : Vary crystallization solvents (e.g., methanol vs. acetonitrile) and analyze via X-ray diffraction.

- Standardized Assays : Replicate studies under identical conditions (e.g., pH, temperature) and include positive controls .

Q. What strategies address crystallization challenges for X-ray analysis?

Methodological Answer: Crystallization difficulties often stem from conformational flexibility. highlights:

- Solvent Selection : Polar aprotic solvents (e.g., methanol, DMF) promote hydrogen bonding.

- Temperature Gradients : Slow cooling from reflux to room temperature enhances crystal growth.

- Additives : Trace acetic acid or ethyl acetate can stabilize intermolecular interactions (e.g., C–H⋯π bonds) .

Q. How can computational modeling guide experimental design?

Methodological Answer: Density functional theory (DFT) calculations predict:

- Electron Distribution : To identify reactive sites for functionalization (e.g., nucleophilic aromatic substitution at C5).

- Conformational Stability : Compare calculated vs. experimental dihedral angles (e.g., ’s 86.1° twist) to validate models.

- Docking Studies : Simulate binding to biological targets (e.g., kinases) to prioritize synthetic targets .

Q. What are best practices for analyzing weak intermolecular interactions in the crystal lattice?

Methodological Answer: Weak interactions (C–H⋯O, C–H⋯π) stabilize the lattice but require high-resolution data. As in :

- Hydrogen Bond Analysis : Measure bond lengths (e.g., C61–H⋯O5: ~2.5 Å) and angles (110°–160°).

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., π-stacking vs. van der Waals) using software like CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.